molecular formula C17H19ClN2S B5702368 N-(4-CHLOROPHENETHYL)-N'-PHENETHYLTHIOUREA

N-(4-CHLOROPHENETHYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5702368
M. Wt: 318.9 g/mol
InChI Key: OPNWUKVVLFANPX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-N’-phenethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorophenethyl group and a phenethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenethyl)-N’-phenethylthiourea can be achieved through several methods. One common approach involves the reaction of 4-chlorophenethylamine with phenethyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds as follows:

4-Chlorophenethylamine+Phenethyl isothiocyanateN-(4-Chlorophenethyl)-N’-phenethylthiourea\text{4-Chlorophenethylamine} + \text{Phenethyl isothiocyanate} \rightarrow \text{N-(4-Chlorophenethyl)-N'-phenethylthiourea} 4-Chlorophenethylamine+Phenethyl isothiocyanate→N-(4-Chlorophenethyl)-N’-phenethylthiourea

The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenethyl)-N’-phenethylthiourea can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as cobalt complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)-N’-phenethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-Chlorophenethyl)-N’-phenethylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-N’-phenethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenethyl)-N’-phenethylthiourea
  • N-(4-Bromophenethyl)-N’-phenethylthiourea
  • N-(4-Fluorophenethyl)-N’-phenethylthiourea

Uniqueness

N-(4-Chlorophenethyl)-N’-phenethylthiourea is unique due to the presence of the chlorophenethyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c18-16-8-6-15(7-9-16)11-13-20-17(21)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWUKVVLFANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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